molecular formula C21H24FN3S B2399251 1-(2-ethyl-6-methylphenyl)-3-[2-(5-fluoro-2-methyl-1H-indol-3-yl)ethyl]thiourea CAS No. 847388-96-9

1-(2-ethyl-6-methylphenyl)-3-[2-(5-fluoro-2-methyl-1H-indol-3-yl)ethyl]thiourea

Cat. No.: B2399251
CAS No.: 847388-96-9
M. Wt: 369.5
InChI Key: JPIORWPTKXZTLU-UHFFFAOYSA-N
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Description

1-(2-ethyl-6-methylphenyl)-3-[2-(5-fluoro-2-methyl-1H-indol-3-yl)ethyl]thiourea is a useful research compound. Its molecular formula is C21H24FN3S and its molecular weight is 369.5. The purity is usually 95%.
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Scientific Research Applications

Material Science and Pharmaceuticals

Thiourea and its derivatives are fundamental entities in heterocyclic compounds, showing a wide spectrum of biological activities and applications in material science. These compounds are recognized for their antibacterial, antifungal, antioxidant, antiviral, antianxiety, antiprotozoal, insecticidal, antiproliferative, and herbicidal properties. Furthermore, polymeric thiophenes, closely related to thioureas, are utilized in thin-film transistors, organic field-effect transistors, organic light-emitting transistors, chemical sensors, and solar cells, demonstrating the compound's significant impact on technological advancements (Nagaraju et al., 2018).

Organic Electronics

Thiourea derivatives have been explored as sensing layers for the detection of gases like carbon dioxide (CO2). These compounds, upon application to interdigitated electrodes, exhibit significant changes in resistance in the presence of CO2, indicating their potential as resistive-type CO2 gas sensors. This application underscores the role of thiourea derivatives in developing environmentally sensitive technologies (Daud et al., 2019).

Biological Activities

In the biomedical field, thiourea derivatives have shown promising results as antimicrobial agents and in the inhibition of enzymes like urease and lipase. These compounds exhibit good to moderate antimicrobial activity against various microorganisms, including fungi and yeasts. Their biological activity is attributed to the unique structural features of thioureas, which enable them to interact effectively with biological targets (Basoğlu et al., 2013).

Anticancer Properties

Thiourea derivatives are also being investigated for their anticancer properties. Research has highlighted the synthesis and characterization of thiourea-based compounds that inhibit specific tyrosine kinases, such as VEGFR-2 and EGFR. These enzymes are crucial in cancer progression, and their inhibition represents a targeted approach to cancer therapy. The compound mentioned in the study showed potent cytotoxic activity against cancer cell lines, underscoring its potential as an effective anti-cancer agent (Riadi et al., 2021).

Properties

IUPAC Name

1-(2-ethyl-6-methylphenyl)-3-[2-(5-fluoro-2-methyl-1H-indol-3-yl)ethyl]thiourea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24FN3S/c1-4-15-7-5-6-13(2)20(15)25-21(26)23-11-10-17-14(3)24-19-9-8-16(22)12-18(17)19/h5-9,12,24H,4,10-11H2,1-3H3,(H2,23,25,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPIORWPTKXZTLU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=CC(=C1NC(=S)NCCC2=C(NC3=C2C=C(C=C3)F)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24FN3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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